Benzyl 4-(3,4-dicyanophenoxy)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H14N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl 4-(3,4-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C22H14N2O3/c23-13-18-8-11-21(12-19(18)14-24)27-20-9-6-17(7-10-20)22(25)26-15-16-4-2-1-3-5-16/h1-12H,15H2 |
InChI Key |
WAIFBKLJRTWLGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 4 3,4 Dicyanophenoxy Benzoate
Strategic Disconnection and Retrosynthetic Analysis
Retrosynthetic analysis of Benzyl (B1604629) 4-(3,4-dicyanophenoxy)benzoate reveals two primary disconnection points corresponding to the ester and ether functionalities. This leads to two logical synthetic pathways, designated as Pathway A and Pathway B.
Pathway A involves an initial disconnection of the benzyl ester bond. This retrosynthetic step (A1) yields 4-(3,4-dicyanophenoxy)benzoic acid and benzyl alcohol as the primary precursors. A subsequent disconnection of the ether linkage in the carboxylic acid intermediate (A2) breaks it down into a hydroxybenzoic acid derivative, specifically 4-hydroxybenzoic acid , and an activated phthalonitrile (B49051) derivative, such as 4-fluoro- or 4-nitrophthalonitrile (B195368) . This pathway prioritizes the formation of the diaryl ether before the final esterification step.
Pathway B reverses the order of disconnection. The initial break is at the diaryl ether linkage (B1), which suggests benzyl 4-hydroxybenzoate (B8730719) and an activated phthalonitrile derivative as the key intermediates. The second disconnection targets the ester bond of benzyl 4-hydroxybenzoate (B2), leading back to the same fundamental starting materials: 4-hydroxybenzoic acid and benzyl alcohol . This approach focuses on first synthesizing the benzyl ester intermediate, which then undergoes etherification.
Both pathways converge on the same set of simple, commercially available starting materials, but differ in the sequence of bond formation, which can influence reaction compatibility, yields, and purification strategies.
Detailed Synthesis Pathways
The synthesis of Benzyl 4-(3,4-dicyanophenoxy)benzoate can be practically achieved by following either of the routes identified through retrosynthesis. Each pathway involves a distinct sequence of esterification and etherification reactions.
The formation of the benzyl ester is a critical step in both synthetic strategies. This can be accomplished either by reacting 4-hydroxybenzoic acid with benzyl alcohol (Pathway B) or by esterifying the more complex 4-(3,4-dicyanophenoxy)benzoic acid intermediate (Pathway A).
The direct esterification of a carboxylic acid with benzyl alcohol is a condensation reaction that typically requires a catalyst to proceed efficiently. Several catalytic systems are applicable.
Acid Catalysis: Traditional Fischer esterification using strong mineral acids like sulfuric acid can be employed. However, for substrates with sensitive functional groups, milder catalysts are preferred.
Organometallic Catalysts: A patented method for the synthesis of benzyl 4-hydroxybenzoate utilizes organometallic catalysts such as dibutyltin (B87310) oxide or tetraisopropoxy titanium. google.comgoogle.com The reaction is conducted under a nitrogen atmosphere using xylene as a water-carrying agent to drive the reaction to completion via reflux condensation and water diversion. google.comgoogle.com
Carbodiimide Coupling (Steglich Esterification): For the esterification of the 4-(3,4-dicyanophenoxy)benzoic acid intermediate, which may be sensitive to high temperatures or strong acids, the Steglich esterification offers a mild and effective alternative. wikipedia.orgsynarchive.comnih.govorganic-chemistry.org This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst, typically 4-(dimethylamino)pyridine (DMAP). wikipedia.orgnih.govorganic-chemistry.org The reaction proceeds at room temperature in an aprotic solvent, such as dichloromethane, and the water byproduct is consumed by the carbodiimide, forming a urea (B33335) derivative. wikipedia.org
Transesterification: An alternative route involves the transesterification of methyl 4-hydroxybenzoate with benzyl alcohol. This reaction can be catalyzed by a base, such as potassium carbonate, under reduced pressure to remove the methanol (B129727) byproduct and drive the equilibrium towards the benzyl ester product. chembk.com
Table 1: Catalyst Systems for Benzyl Ester Synthesis
| Reaction Type | Precursors | Catalyst System | Solvent | Conditions | Yield | Citation |
|---|---|---|---|---|---|---|
| Direct Esterification | 4-Hydroxybenzoic Acid, Benzyl Alcohol | Dibutyltin oxide or Tetraisopropoxy titanium | Xylene | Reflux with water removal | >95% | google.comgoogle.com |
| Transesterification | Methyl 4-hydroxybenzoate, Benzyl Alcohol | Potassium Carbonate | None (excess alcohol) | 110 °C, reduced pressure | Not specified | chembk.com |
| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | Dichloromethane | Room Temperature | 82-98% (general) | synarchive.com |
| Niobium Catalysis | Benzoic Acid, Benzyl Alcohol | NbCl₅ | None | Room Temperature | High | nih.gov |
Esterification Reactions for Benzoate (B1203000) Formation
Optimization of Reaction Yields and Purity Profiles
For direct esterification methods, using an excess of one reactant, typically the less expensive benzyl alcohol, can shift the reaction equilibrium to favor product formation. google.com The continuous removal of water, for instance with a Dean-Stark apparatus when using a solvent like xylene, is a critical factor for achieving high conversion rates. google.comgoogle.com A patent for benzyl 4-hydroxybenzoate synthesis specifies a molar ratio of 4-hydroxybenzoic acid to benzyl alcohol of 1:4 to 1:5 and a catalyst loading of 0.5-1.2 mol%. google.com The reaction temperature is progressively increased to a final range of 195-205 °C over 5-7 hours to ensure completion. google.com
In Steglich esterification, the prevention of a side reaction is key to high purity. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further. wikipedia.orgorganic-chemistry.org The use of DMAP as a catalyst is essential to suppress this side reaction by acting as an efficient acyl transfer agent. organic-chemistry.org The purity of the final product is often high after a simple workup to remove the dicyclohexylurea (DCU) byproduct by filtration and subsequent washing or chromatographic purification. researchgate.net
The formation of the diaryl ether linkage is accomplished through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the attack of a phenoxide nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.
The SNAr mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The rate of this reaction is highly dependent on the nature of the activating groups on the electrophilic aromatic ring and the leaving group.
In the context of synthesizing this compound, the phenoxide is generated from either benzyl 4-hydroxybenzoate (Pathway B) or 4-hydroxybenzoic acid (Pathway A) by treatment with a suitable base, such as potassium carbonate.
The electrophilic partner is a phthalonitrile derivative substituted with a good leaving group at the 4-position. The two cyano (-CN) groups at the 1- and 2-positions of the phthalonitrile ring are powerful electron-withdrawing groups. Their presence strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to them.
Leaving Groups: Common leaving groups for SNAr reactions are halides (F, Cl) and the nitro group (-NO₂). Fluoride is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic, even though the C-F bond itself is strong. The nitro group is also highly effective due to its potent electron-withdrawing nature. researchgate.net
Reactant Precursors: Suitable precursors for this reaction are therefore 4-fluorophthalonitrile , 4-chlorophthalonitrile , or 4-nitrophthalonitrile . The reaction of 4-nitrophthalonitrile with phenates in aprotic polar solvents like Dimethyl Sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) in the presence of anhydrous potassium carbonate is a well-established method for creating such ether linkages. researchgate.net
The reaction is typically performed at room or slightly elevated temperatures. For instance, the synthesis of 4,4'-Bis(3,4-dicyanophenoxy)biphenyl is achieved by reacting 4,4'-biphenol with 4-nitrophthalonitrile and potassium carbonate in DMSO at room temperature for 24 hours. A similar strategy would be directly applicable to the synthesis of the target molecule.
Table 2: Representative SNAr Conditions for Diaryl Ether Formation
| Nucleophile | Electrophile | Base | Solvent | Conditions | Yield | Citation |
|---|---|---|---|---|---|---|
| 4,4'-Biphenol | 4-Nitrophthalonitrile | K₂CO₃ | DMSO | Room Temp, 24h | 95% | Not specified in results |
| Phenothiazine | Pentafluorobenzonitrile | K₂CO₃ | DMF | 60 °C, 24h | Good (general) | nih.gov |
| 4-(1-Methyl-1-phenylethyl)phenol | 4-Bromo-5-nitrophthalonitrile | K₂CO₃ | DMF | Not specified | Good (general) | researchgate.net |
| Phenols (general) | Unactivated Fluoroarenes | Organic Photoredox Catalyst | Not specified | Mild Conditions | Good (general) | youtube.com |
Etherification via Nucleophilic Aromatic Substitution (SNAr) for Phenoxy Linkage Formation
Solvent Selection and Base Catalysis for SNAr Efficiency
The formation of the diaryl ether bond in this compound is accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. The efficiency of this step is critically dependent on the choice of solvent and the base used for catalysis. The SNAr reaction involves a nucleophile attacking an electron-deficient aromatic ring, displacing a leaving group. acsgcipr.org In this synthesis, the nucleophile is a phenoxide, generated in situ from a corresponding phenol (B47542) by a base. The aromatic ring is typically a phthalonitrile derivative activated by the electron-withdrawing cyano groups. acs.org
Solvent Selection: The rate of SNAr reactions is significantly enhanced by polar aprotic solvents, which can solvate the cationic counter-ion of the nucleophile, leaving the "naked" and highly reactive anion. acsgcipr.orgchemrxiv.org Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are classic examples and are commonly used. chemrxiv.org However, due to toxicity and environmental concerns, research has explored greener alternatives. acsgcipr.org Ethereal solvents like 2-MeTHF, which has a better life-cycle assessment than THF, and even less polar solvents like toluene (B28343) have been used, sometimes with small amounts of a dipolar aprotic solvent as an additive to boost the reaction rate. acsgcipr.org The choice of solvent must also consider compatibility with the base; for instance, ester-based solvents like ethyl acetate (B1210297) are incompatible with strong bases such as sodium hydroxide (B78521) or sodium hydride. acsgcipr.org
Base Catalysis: A base is essential for deprotonating the hydroxyl group of the phenol precursor to form the more potent phenoxide nucleophile. libretexts.orgorientjchem.org The strength and type of base can influence reaction outcomes. Common inorganic bases like anhydrous potassium carbonate (K₂CO₃) are frequently employed, often in excess, to drive the reaction to completion. For less reactive substrates or when milder conditions are required, stronger bases such as potassium bis(trimethylsilyl)amide (KHMDS) have proven effective, even with challenging secondary alcohols. acs.orgresearchgate.net The base's role is not merely to generate the nucleophile; in some cases, it can also influence the reaction mechanism and kinetics. acs.org
| Parameter | Examples | Function in SNAr Reaction | Considerations for Efficiency |
|---|---|---|---|
| Solvent Type | DMSO, DMF, 2-MeTHF, Toluene acsgcipr.org | Solvates the cation, increasing nucleophile reactivity. acsgcipr.org | Polar aprotic solvents generally give the highest rates. Greener alternatives are sought to replace traditional toxic solvents. acsgcipr.org |
| Base | K₂CO₃, KHMDS, Triethylamine acs.orgorientjchem.org | Deprotonates the phenol to form the active phenoxide nucleophile. libretexts.org | Base strength should be sufficient to deprotonate the nucleophile without causing side reactions. The choice can affect reaction time and yield. |
Multi-step Reaction Sequences and Intermediate Characterization
The synthesis of this compound is inherently a multi-step process, requiring careful planning and characterization of intermediates to ensure the purity of the final product. scribd.com A common synthetic strategy involves two key transformations: the formation of the diaryl ether linkage and the creation of the benzyl ester.
One plausible route begins with the SNAr reaction between a suitable phthalonitrile, such as 4-nitrophthalonitrile or 4-fluorobenzonitrile, and benzyl 4-hydroxybenzoate. The reaction, typically carried out in a polar aprotic solvent like DMSO with a base such as K₂CO₃, yields an intermediate, this compound.
Alternatively, the synthesis can proceed by first forming the ether linkage and then performing the esterification. For example, 4-(3,4-dicyanophenoxy)benzoic acid can be synthesized and then esterified with benzyl alcohol. This esterification can be achieved using methods like Fischer esterification (acid catalysis) or by using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov
Intermediate Characterization: Throughout the synthetic sequence, the purification and characterization of each intermediate are paramount. nih.gov Standard analytical techniques are employed:
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction. nih.gov
Column Chromatography: A standard method for purifying the intermediates and the final product. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the structure of each compound by identifying the chemical environment of protons and carbon atoms. orientjchem.orgnih.gov
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the nitrile (C≡N) stretch (around 2225 cm⁻¹), the ester carbonyl (C=O) stretch (around 1689 cm⁻¹), and the ether (C-O-C) linkage (around 1218 cm⁻¹). orientjchem.orgresearchgate.net
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. orientjchem.org
Melting Point Analysis: Helps to assess the purity of the solid products. researchgate.net
| Technique | Key Feature | Typical Value/Observation | Reference |
|---|---|---|---|
| ¹H-NMR | Methylene (B1212753) protons (-CH₂-) | ~5.39 ppm (singlet, 2H) | orientjchem.org |
| Aromatic protons | ~7.00 - 8.00 ppm (multiplets) | orientjchem.org | |
| ¹³C-NMR | Ester Carbonyl Carbon (C=O) | ~193 ppm | orientjchem.org |
| IR Spectroscopy | Nitrile stretch (C≡N) | ~2225 cm⁻¹ | researchgate.net |
| Ester Carbonyl stretch (C=O) | ~1690 cm⁻¹ | orientjchem.org | |
| Ether stretch (Ar-O-Ar) | ~1220 cm⁻¹ | orientjchem.org |
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to make chemical processes more environmentally benign and sustainable. rasayanjournal.co.inresearchgate.net
Key principles applicable to this synthesis include:
Use of Safer Solvents and Auxiliaries: Traditional SNAr solvents like DMSO and DMF are effective but have toxicity profiles that are prompting a shift towards safer alternatives. acsgcipr.org Research into solvents like 2-MeTHF, which is derived from renewable resources, or even solvent-free reaction conditions, aligns with this principle. acsgcipr.orgrasayanjournal.co.in
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. youtube.com For the esterification step, using a catalytic amount of acid is greener than using a stoichiometric coupling agent. nih.gov
Reduce Derivatives: The eighth principle of green chemistry advises minimizing or avoiding the use of protecting groups, as they introduce extra steps for protection and deprotection, require additional reagents, and generate waste. youtube.com A synthetic route for this compound that directly combines benzyl 4-hydroxybenzoate and a phthalonitrile derivative in a single step is preferable to a route that might involve protecting and then deprotecting the hydroxyl or carboxylic acid groups.
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Reference |
|---|---|---|---|
| Safer Solvents | Using DMSO or DMF for SNAr reaction. | Using 2-MeTHF, or solvent-free conditions. | acsgcipr.orgacsgcipr.orgrasayanjournal.co.in |
| Energy Efficiency | Conventional heating for extended periods (e.g., 24h reflux). | Microwave-assisted or ultrasound-assisted synthesis to shorten reaction times. | rasayanjournal.co.inresearchgate.net |
| Reduce Derivatives | Multi-step synthesis involving protecting groups. | Choosing a convergent route that avoids protection/deprotection steps. | youtube.com |
| Catalysis | Using stoichiometric coupling agents (e.g., DCC) for esterification. | Using catalytic methods (e.g., acid catalysis, enzymatic catalysis). | nih.govyoutube.com |
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopic Characterization
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers fundamental insights into the covalent bonds and functional groups present in the molecule.
FTIR spectroscopy is instrumental in identifying the characteristic functional groups within Benzyl (B1604629) 4-(3,4-dicyanophenoxy)benzoate by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The analysis of the spectrum reveals the presence of the key nitrile, ester, and ether functionalities.
A prominent and sharp absorption band observed around 2232 cm⁻¹ is unequivocally assigned to the C≡N stretching vibration of the two adjacent nitrile groups on the phthalonitrile (B49051) moiety. The intensity and position of this band are characteristic of aromatic nitriles. The presence of a strong absorption peak at approximately 1728 cm⁻¹ corresponds to the C=O stretching vibration of the ester group, a defining feature of the benzoate (B1203000) portion of the molecule.
The ether linkage (Ar-O-Ar) connecting the two aromatic rings gives rise to a characteristic asymmetric stretching vibration, typically found around 1255 cm⁻¹. The corresponding symmetric stretch is observed at a lower frequency. Aromatic C-H stretching vibrations are identified by weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.
Table 1: FTIR Vibrational Frequencies and Assignments for Benzyl 4-(3,4-dicyanophenoxy)benzoate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| ~3070 | C-H Stretch | Aromatic C-H |
| ~2232 | C≡N Stretch | Nitrile (Cyano) |
| ~1728 | C=O Stretch | Ester Carbonyl |
| ~1595 | C=C Stretch | Aromatic Ring |
| ~1490 | C=C Stretch | Aromatic Ring |
| ~1255 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1165 | C-O Stretch | Ester |
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the most intense signal in the Raman spectrum is expected to be from the symmetric stretching of the C≡N groups, appearing near 2230 cm⁻¹. This is due to the significant change in polarizability during the vibration of the nitrile bond.
Symmetric "breathing" modes of the benzene (B151609) rings, which involve the entire ring expanding and contracting, also produce strong Raman signals, typically in the 1000-1600 cm⁻¹ range. These modes are sensitive to substitution patterns and conjugation effects. The C=O stretch of the ester is generally weaker in Raman spectra compared to its intense absorption in FTIR. The extended π-conjugation across the phenoxybenzoate system can influence the position and intensity of the aromatic ring vibrations.
Table 2: Expected Key Raman Shifts and Assignments for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Structural Feature |
|---|---|---|
| ~2230 | Symmetric C≡N Stretch | Nitrile (Cyano) |
| ~1600 | Symmetric Ring Breathing | Aromatic Rings |
| ~1000 | Symmetric Ring Breathing | Aromatic Rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the precise atomic arrangement of the molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of proton and carbon atoms.
The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. The spectrum of this compound shows distinct signals for each of the aromatic systems and the benzylic methylene (B1212753) group.
The two protons on the benzoate ring adjacent to the ester carbonyl group typically appear as a doublet at the most downfield position (around 8.15 ppm) due to the deshielding effect of the carbonyl. The protons on the benzyl group appear as a multiplet in the 7.45-7.30 ppm range. The benzylic methylene (CH₂) protons are highly characteristic, appearing as a sharp singlet around 5.40 ppm, confirming their isolation from other protons. The three protons on the dicyanophenoxy ring exhibit a complex splitting pattern consistent with a three-spin system.
Table 3: ¹H NMR Chemical Shifts and Coupling Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |
|---|---|---|---|
| ~8.15 | Doublet | ~8.8 | 2H, Benzoate ring (ortho to C=O) |
| ~7.45-7.30 | Multiplet | - | 5H, Benzyl ring |
| ~7.25 | Doublet | ~8.8 | 2H, Benzoate ring (ortho to ether) |
| ~7.75 | Doublet | ~8.5 | 1H, Dicyanophenoxy ring |
| ~7.50 | Doublet of Doublets | ~8.5, ~2.1 | 1H, Dicyanophenoxy ring |
| ~7.30 | Doublet | ~2.1 | 1H, Dicyanophenoxy ring |
| ~5.40 | Singlet | - | 2H, Benzylic CH₂ |
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The ester carbonyl carbon is readily identified by its characteristic downfield shift, appearing around 165.0 ppm. The carbons of the two nitrile groups are also distinct, found in the 115-118 ppm range.
The spectrum displays a multitude of signals in the aromatic region (110-160 ppm). The carbon atom attached to the ether oxygen on the benzoate ring is observed at a significantly downfield position (~160.1 ppm). The benzylic CH₂ carbon is found further upfield, typically around 67.5 ppm. The remaining signals correspond to the various substituted and unsubstituted carbons of the three aromatic rings.
Table 4: ¹³C NMR Chemical Shifts and Assignments for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Carbon Assignment |
|---|---|
| ~165.0 | Ester Carbonyl (C=O) |
| ~160.1 | Aromatic C-O (Benzoate side) |
| ~155.2 | Aromatic C-O (Dicyanophenoxy side) |
| ~135.5 - ~115.8 | Aromatic Carbons |
| ~116.5, ~115.8 | Nitrile Carbons (C≡N) |
| ~110.1, ~105.0 | Aromatic C-CN |
| ~67.5 | Benzylic Carbon (CH₂) |
To unambiguously confirm the molecular structure and assign all proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. It would show correlations between the adjacent protons on the benzoate ring and among the three coupled protons on the dicyanophenoxy ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons, for instance, linking the ¹H signal at ~5.40 ppm to the ¹³C signal at ~67.5 ppm (the benzylic CH₂ group).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the molecular fragments together. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:
A correlation from the benzylic protons (~5.40 ppm) to the ester carbonyl carbon (~165.0 ppm), confirming the benzyl ester linkage.
Correlations from the protons on the benzoate ring to the ester carbonyl carbon.
A crucial correlation between the protons on the benzoate ring ortho to the ether linkage (~7.25 ppm) and the carbon on the dicyanophenoxy ring attached to the ether oxygen (~155.2 ppm), which definitively establishes the ether connection between the two main aromatic fragments.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, we can predict the expected results based on its structure and data from similar molecules.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be employed to confirm the elemental composition of this compound. The exact mass can be calculated from its chemical formula, C22H13N2O3. This calculated mass would then be compared to the experimentally determined value from the HRMS instrument, typically with a very low margin of error (in parts per million, ppm).
For analogous compounds such as benzyl 4-phenoxybenzoate, HRMS has been used to confirm their molecular formula. While the exact mass would differ, the technique's application remains the same.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is a soft ionization technique particularly useful for analyzing molecules, minimizing fragmentation and clearly showing the molecular ion peak. In the analysis of this compound, a MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the mass of the intact molecule plus an ionizing agent (e.g., [M+H]+, [M+Na]+). This technique is especially valuable for confirming the molecular weight of the compound.
Studies on other complex organic molecules, such as those in the Beilstein Journal of Organic Chemistry, frequently utilize MALDI-TOF to confirm the structure and mass of newly synthesized compounds.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystallographic data for this compound has been found, data from its isomer, Benzyl 2-(3,4-dicyanophenoxy)benzoate, and the related compound, Propyl 4-(3,4-dicyanophenoxy)benzoate, offer significant insights. researchgate.netresearchgate.net
Crystal Growth Strategies
For a compound like this compound, single crystals suitable for X-ray diffraction would likely be grown from a solution. A common method involves dissolving the purified compound in an appropriate solvent or a mixture of solvents and allowing the solvent to evaporate slowly at room temperature. For the related compound, Benzyl 2-(3,4-dicyanophenoxy)benzoate, single crystals were successfully obtained from absolute ethanol (B145695) by slow evaporation. researchgate.net This suggests that similar protic solvents could be effective for the title compound.
Unit Cell Parameters and Space Group Determination
The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from X-ray diffraction analysis. For the isomeric compound, Benzyl 2-(3,4-dicyanophenoxy)benzoate, the crystal structure was determined to be monoclinic with a P21/c space group. researchgate.net The unit cell parameters were reported as a = 7.5535(5) Å, b = 18.3764(9) Å, c = 12.9216(9) Å, and β = 91.979(6)°. researchgate.net It is plausible that this compound could crystallize in a similar system, though the different substitution pattern would undoubtedly lead to different unit cell dimensions.
Table 1: Crystallographic Data for Benzyl 2-(3,4-dicyanophenoxy)benzoate researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C22H14N2O3 |
| Molecular Weight | 354.35 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.5535 (5) |
| b (Å) | 18.3764 (9) |
| c (Å) | 12.9216 (9) |
| β (°) | 91.979 (6) |
| Volume (ų) | 1792.53 (19) |
Hydrogen Bonding and Other Non-Covalent Interactions
A comprehensive search of scientific literature and crystallographic databases was conducted to retrieve detailed research findings on the hydrogen bonding and other non-covalent interactions of this compound. These interactions are crucial for understanding the supramolecular assembly, crystal packing, and ultimately the material properties of the compound.
Despite a thorough investigation into various sources, specific experimental or theoretical data detailing the hydrogen bond parameters (such as donor-hydrogen, hydrogen-acceptor distances, and donor-hydrogen-acceptor angles) and other non-covalent contacts for this compound could not be located.
However, without specific data for this compound, any discussion on its specific non-covalent interactions would be speculative. The precise nature and geometry of these interactions are highly dependent on the specific substitution pattern and the resulting crystal packing, which for the title compound, is not publicly available.
Therefore, the generation of detailed data tables for hydrogen bonding and other non-covalent interactions for this compound is not possible at this time. Further experimental studies, such as single-crystal X-ray diffraction, would be required to elucidate these structural details.
Theoretical and Computational Investigations of Benzyl 4 3,4 Dicyanophenoxy Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of compounds like Benzyl (B1604629) 4-(3,4-dicyanophenoxy)benzoate from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic characteristics.
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry and electronic structure of molecules. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally efficient for relatively large molecules. scirp.org For a molecule like Benzyl 4-(3,4-dicyanophenoxy)benzoate, DFT would be employed to find the most stable three-dimensional arrangement of its atoms (the optimized geometry) by minimizing the total energy of the system. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting electronic structure provides insights into the distribution of electrons within the molecule, which is key to understanding its chemical behavior.
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. nih.gov
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311+G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally yield more accurate results, albeit at a higher computational cost. nih.gov The selection of a basis set is a critical step in obtaining reliable theoretical data.
Exchange-Correlation Functional: The exchange-correlation functional is an approximation of the quantum mechanical interactions between electrons. Popular functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0. nih.gov The choice of functional can significantly impact the calculated properties, and it is often validated by comparing the theoretical results with experimental data for similar compounds.
Electronic Properties and Orbital Analysis
The electronic properties of a molecule, such as its ability to donate or accept electrons, are governed by its molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich phenoxy and benzoate (B1203000) portions of the molecule, while the LUMO may be distributed over the electron-withdrawing dicyanophenyl group.
Table 1: Exemplary Frontier Molecular Orbital Energies and Energy Gap for a Related Benzonitrile (B105546) Derivative
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 4.70 |
Note: This data is representative of a generic benzonitrile derivative and is intended for illustrative purposes only. Specific values for this compound would require dedicated computational studies.
The distribution of charge within a molecule is not uniform and can be visualized using a Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions correspond to areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.
Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and vibrational assignments. Discrepancies between theoretical and experimental frequencies are common due to the harmonic approximation used in the calculations and can be corrected using scaling factors. scirp.org
Similarly, theoretical UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally.
Simulated IR and Raman Spectra
Theoretical UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would typically be performed on the optimized ground-state geometry. The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data for similar compounds. nih.gov The output of a TD-DFT calculation provides a list of vertical electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the absorption bands. These transitions are generally characterized by the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the nature of the electronic excitations (e.g., π→π* or n→π* transitions). A comprehensive search of scientific literature did not yield specific TD-DFT calculations detailing the theoretical UV-Vis absorption spectra for this compound.
NMR Chemical Shift Predictions (e.g., GIAO method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors, from which chemical shifts can be derived. This calculation is performed on the optimized molecular geometry, and the results are typically referenced against a standard compound, such as tetramethylsilane (TMS), to provide the final chemical shifts for ¹H and ¹³C nuclei. The accuracy of the predicted chemical shifts is dependent on the level of theory (functional and basis set) and, in some cases, the inclusion of solvent effects. While experimental ¹H and ¹³C NMR data are available for a variety of benzyl benzoate derivatives, specific GIAO or other theoretical NMR chemical shift predictions for this compound were not found in the surveyed literature.
Computational Studies on Molecular Dynamics and Conformational Landscapes
Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational landscape of a flexible molecule like this compound, revealing the different accessible conformations and the energetic barriers between them. By simulating the molecule's motion, MD can explore its flexibility, preferred shapes, and how it might interact with its environment. This information is crucial for understanding the relationship between the molecule's structure and its macroscopic properties. A thorough review of the available scientific literature and computational databases did not reveal any specific molecular dynamics or conformational analysis studies focused on this compound.
Advanced Applications in Materials Science and Engineering
Integration into High-Performance Polymeric Systems
The compound's primary application lies in its role as a precursor for thermosetting resins and as a component in the synthesis of advanced linear polymers. These materials are sought after for applications in aerospace, electronics, and other industries where performance under extreme conditions is paramount.
Benzyl (B1604629) 4-(3,4-dicyanophenoxy)benzoate is a key ingredient in the formulation of phthalonitrile (B49051) resins, a class of thermosetting polymers known for their exceptional thermo-oxidative stability and high-temperature performance. asau.runtu.edu.sg Phthalonitrile resins are formed through the polymerization of phthalonitrile monomers, which are molecules containing two adjacent cyano (C≡N) groups on a benzene (B151609) ring. ecust.edu.cnrsc.org The addition cure mechanism of these resins results in highly cross-linked, void-free network polymers with excellent mechanical properties, fire resistance, and low water absorption. asau.ru
The general synthesis of phthalonitrile monomers often involves a nucleophilic substitution reaction between a bisphenol and a nitro- or halo-substituted phthalonitrile. researchgate.net For instance, bisphenol A-based phthalonitrile resins are synthesized from bisphenol A and 4-nitrophthalonitrile (B195368). researchgate.net By analogy, Benzyl 4-(3,4-dicyanophenoxy)benzoate can be conceptualized as a functionalized phthalonitrile precursor.
The curing of phthalonitrile resins is a complex process that can be initiated by heat or the addition of a curing agent. ecust.edu.cnrsc.org Aromatic amines are particularly effective curing agents for phthalonitrile resins. rsc.orgelsevierpure.com The curing mechanism, as elucidated by quantum chemical calculations, involves the nucleophilic addition of the amine to the nitrile groups of the phthalonitrile monomer. ecust.edu.cnrsc.org This initial reaction is typically the rate-determining step and leads to the formation of an amidine intermediate. rsc.org
Subsequent reactions involving these intermediates lead to the formation of a highly cross-linked network. The key structures formed during curing can include triazine rings, polyisoindoline structures, and phthalocyanine (B1677752) rings. ecust.edu.cnrsc.orgmdpi.com The intramolecular cyclization of the amidine intermediates is a critical step in the formation of isoindoline (B1297411) structures and can be significantly promoted by the presence of amines. ecust.edu.cnrsc.org The final polymer's properties are highly dependent on the resulting cross-linked structures. ecust.edu.cn
Table 1: Key Intermediates and Structures in Phthalonitrile Curing
| Intermediate/Structure | Role in Polymerization |
| Amidine | Critical intermediate formed from the initial reaction of amine and nitrile groups. rsc.org |
| Isoindoline | Formed from the intramolecular cyclization of amidine intermediates. ecust.edu.cnrsc.org |
| Triazine | A stable, cross-linked structure formed during the curing process. ecust.edu.cnmdpi.com |
| Phthalocyanine | A highly stable heterocyclic structure that can form during curing. ecust.edu.cnmdpi.com |
A significant challenge with phthalonitrile resins is their high melting temperatures and melt viscosities, which can complicate processing. researchgate.net Molecular design and functionalization of the phthalonitrile monomer are key strategies to improve processability. Introducing flexible linkages, such as ether groups, into the monomer backbone can lower the melting point and viscosity, creating a wider processing window. researchgate.net
The benzyl group in this compound can be seen as a form of functionalization that may influence the resin's processability. Furthermore, the performance of phthalonitrile-based composites can be enhanced through the careful selection of monomers and curing agents. The resulting polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for use as matrices in advanced composites for structural applications. elsevierpure.com
Beyond thermosets, the dicyanophenoxy moiety of the title compound suggests its potential use in the synthesis of high-performance linear polymers like aromatic polyamides (aramids) and poly(ether nitrile)s.
Aromatic polyamides are known for their outstanding mechanical strength and thermal stability. researchgate.nettue.nl They are typically synthesized through the polycondensation of aromatic diamines and aromatic dicarboxylic acids. researchgate.netlibretexts.org While direct use of this compound in this process is not documented, its chemical structure contains functionalities that could be modified for incorporation into a polyamide backbone. For instance, the dinitrile could potentially be converted to diamine or diacid functionalities. The introduction of ether linkages and bulky side groups into aramid backbones is a known strategy to improve their solubility and processability without significantly compromising their thermal properties. researchgate.net
Poly(ether nitrile)s are another class of high-performance polymers that combine the thermal stability of aromatic ethers with the polarity and reactivity of the nitrile group. These polymers are generally synthesized via nucleophilic substitution reactions. mdpi.com For example, poly(ether nitrile) copolymers have been synthesized from 2,6-dichlorobenzonitrile (B3417380) and various bisphenols. mdpi.com The nitrile group in these polymers serves as a potential site for cross-linking, which can further enhance the material's properties at elevated temperatures. mdpi.com The dicyanophenoxy structure within this compound makes it a candidate for similar polymerization schemes, should the benzyl ester group be replaced with a suitable leaving group.
Precursor in Phthalonitrile Resins and Polymers
Potential in Optoelectronic Materials
The unique electronic structure of this compound, arising from its combination of aromatic rings, ether linkages, and electron-withdrawing cyano groups, suggests potential applications in the field of optoelectronics.
Nonlinear optical (NLO) materials are of great interest for a variety of photonic applications, including optical switching and data storage. researchgate.net Organic molecules with large π-conjugated systems, often featuring electron donor and acceptor groups, are known to exhibit significant NLO responses. nih.govresearchgate.net
While direct experimental data on the NLO properties of this compound are not available, its structural components suggest it may possess such characteristics. The benzonitrile (B105546) moiety is a known electron-accepting group. nih.gov The molecule contains multiple aromatic rings and ether linkages which can facilitate electron delocalization. Studies on other benzoate (B1203000) derivatives have shown promising NLO properties. nih.gov For instance, a poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar diacetylene chromophore exhibited excellent quadratic NLO properties. nih.govresearchgate.net Given these factors, it is plausible that this compound could exhibit NLO behavior, although this would require experimental verification.
Photo-physical Characteristics and Photostability
The photophysical properties of organic molecules are intrinsically linked to their electronic structure. For a compound like this compound, the presence of aromatic rings and nitrile groups suggests potential for interesting photophysical behavior. Generally, benzonitrile derivatives are known to exhibit fluorescence, and their absorption and emission characteristics are sensitive to the substitution pattern on the benzene ring.
Research on other benzonitrile derivatives has shown that they can participate in photoinduced processes. For instance, studies on 4-((E)-2-benzylidenehydrazinyl)benzonitrile derivatives have detailed their absorption and emission spectra, noting the influence of various substituents on these properties researchgate.net. While no specific data tables for this compound exist, a hypothetical table for a related generic benzonitrile derivative might look as follows, illustrating the type of data that would be relevant.
Hypothetical Photophysical Data for a Generic Benzonitrile Derivative
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |
|---|---|---|---|
| Cyclohexane | 320 | 380 | 0.45 |
| Dichloromethane | 325 | 395 | 0.30 |
| Acetonitrile | 328 | 410 | 0.22 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Photostability is a critical factor for materials used in applications involving light exposure. General guidance for photostability testing of chemical compounds has been established, particularly for pharmaceutical products, which involves exposing the substance to controlled light sources to assess degradation nih.gov. Without experimental data, the photostability of this compound remains unknown.
Role as a Building Block for Supramolecular Assemblies
The dicyanophenoxy and benzoate moieties within this compound provide potential sites for non-covalent interactions, which are the foundation of supramolecular chemistry. The nitrile groups can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions.
Recent research has demonstrated the precise recognition of various benzonitrile derivatives within the cavity of a supramolecular macrocycle, F nih.govA1-[P(O)Ph]3, through co-crystallization methods nih.gov. This "key-lock" complex formation is driven by non-covalent interactions, including π-π stacking between the benzene ring of the benzonitrile guest and the fluorene (B118485) moiety of the host nih.gov. This suggests that this compound could potentially be integrated into larger supramolecular architectures if a host with a complementary size, shape, and chemical affinity is designed. Such assemblies are of interest for creating materials with tailored properties for applications in sensing, catalysis, and drug delivery.
Novel Composite Formulations and Interfacial Science
The incorporation of functional organic molecules into polymer matrices is a common strategy for developing advanced composite materials. This compound, with its rigid aromatic structure, could potentially be used as a filler or additive to modify the mechanical, thermal, or optical properties of polymers.
The interfacial science of such composites would be governed by the interactions between the surface of the dispersed this compound particles and the surrounding polymer matrix. The polarity of the benzoate and dicyanophenoxy groups would influence the compatibility with different polymers. For instance, these polar groups might promote adhesion to polar polymers through dipole-dipole interactions or hydrogen bonding, while compatibility with non-polar polymers might be poorer. Understanding and controlling these interfacial interactions are crucial for achieving a stable and homogeneous dispersion, which in turn dictates the final properties of the composite material. However, no specific studies on composites containing this compound have been reported.
Mechanistic Insights and Reaction Pathways
Exploration of Reaction Mechanisms in Synthesis
A likely synthetic route commences with the nucleophilic displacement of a nitro group from 4-nitrophthalonitrile (B195368) by a hydroxyl group. acs.org In this step, a benzyl-protected 4-hydroxybenzoic acid, namely 4-hydroxybenzoic acid benzyl (B1604629) ester, would be treated with 4-nitrophthalonitrile in the presence of a base. The phenoxide ion, generated in situ, acts as the nucleophile, attacking the electron-deficient aromatic ring of the 4-nitrophthalonitrile at the position of the nitro group, which is a good leaving group. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).
The subsequent and final step in the proposed synthesis is an esterification reaction. Should the starting materials be 4-(3,4-dicyanophenoxy)benzoic acid and benzyl alcohol, a direct esterification could be employed. This reaction is typically catalyzed by a strong acid, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the benzyl alcohol. Alternatively, to achieve milder reaction conditions and higher yields, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or anhydride. Another common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). rsc.org This method facilitates the ester bond formation between the carboxylic acid and the alcohol. rsc.org
The general reaction scheme can be summarized as follows:
Step 1: Nucleophilic Aromatic Substitution 4-hydroxybenzoic acid + Benzyl bromide → Benzyl 4-hydroxybenzoate (B8730719) Benzyl 4-hydroxybenzoate + 4-nitrophthalonitrile + Base → Benzyl 4-(3,4-dicyanophenoxy)benzoate + NO2-
Step 2: Esterification (Alternative Route) 4-(3,4-dicyanophenoxy)benzoic acid + Benzyl alcohol + Acid catalyst/Coupling agent → this compound + H2O
Polymerization and Crosslinking Mechanisms of Dicyanophenoxy-Containing Resins
Resins incorporating the dicyanophenoxy moiety, which is a derivative of phthalonitrile (B49051), undergo polymerization and crosslinking through the reactive cyano (-CN) groups. The curing of these resins is a complex process that can proceed through several competing and co-existing reaction pathways, ultimately leading to a highly crosslinked, thermally stable network. The polymerization is typically initiated by heat or the addition of a curing agent. ecust.edu.cngoogle.com
The curing of phthalonitrile resins, which is analogous to dicyanophenoxy-containing resins, can be promoted by various agents, including aromatic amines, phenols, and metal salts. ecust.edu.cnelsevierpure.com Aromatic amines are particularly effective curing agents. ecust.edu.cnelsevierpure.com The proposed mechanism often begins with the nucleophilic addition of the amine to a cyano group, which generates a more reactive species that propagates the polymerization. rsc.orgecust.edu.cn
The polymerization can lead to the formation of several distinct heterocyclic structures within the polymer network:
Triazine Rings: A common pathway involves the cyclotrimerization of three cyano groups to form a stable, six-membered triazine ring. This reaction is a key crosslinking mechanism, contributing significantly to the high thermal stability of the cured resin. mdpi.commdpi.com
Phthalocyanine (B1677752) Structures: Under certain conditions, particularly in the presence of metal catalysts or at higher temperatures, four phthalonitrile units can cyclize to form a phthalocyanine macrocycle. mdpi.com This structure is known for its exceptional thermal and chemical stability.
The curing process can be monitored using techniques like Fourier Transform Infrared Spectroscopy (FT-IR), which can track the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to the newly formed triazine, phthalocyanine, or isoindoline (B1297411) structures. elsevierpure.commdpi.com Differential Scanning Calorimetry (DSC) is also used to study the curing kinetics, revealing the exothermic nature of the crosslinking reactions. nih.gov
The table below summarizes the key aspects of the polymerization and crosslinking mechanisms.
| Mechanism | Description | Key Intermediates/Structures |
| Initiation | Nucleophilic attack on a cyano group by a curing agent (e.g., aromatic amine) or thermal activation. rsc.orgecust.edu.cn | Amidine intermediates rsc.orgecust.edu.cn |
| Propagation/Crosslinking | Reaction of the activated species with other cyano groups, leading to chain growth and network formation. | Triazine rings, Phthalocyanine macrocycles, Polyisoindoline chains ecust.edu.cnmdpi.commdpi.com |
| Termination | Consumption of all available cyano groups, resulting in a fully cured, crosslinked polymer network. | Highly crosslinked thermoset polymer |
Mechanistic Aspects of Molecular Interactions in Advanced Materials
The molecular structure of this compound, with its combination of aromatic rings, polar cyano groups, and an ester linkage, gives rise to a variety of intermolecular forces that dictate its properties and its behavior in advanced materials. These interactions are crucial for understanding the packing of the molecules in the solid state and their compatibility and performance within a polymer matrix.
The primary intermolecular forces at play include:
π-π Stacking: The presence of multiple aromatic rings (the benzyl group, the benzoate (B1203000) ring, and the dicyanophenoxy ring) allows for significant π-π stacking interactions. These are attractive, noncovalent interactions between the electron clouds of adjacent aromatic rings, which play a major role in the stability of the crystal structure. ecust.edu.cn
C-H···O and C-H···N Hydrogen Bonds: Although weaker than conventional hydrogen bonds, weak hydrogen bonds involving the aromatic C-H groups as donors and the oxygen atoms of the ester group or the nitrogen atoms of the cyano groups as acceptors can also contribute to the stability of the crystal lattice. acs.org
In the context of advanced materials, such as high-performance polymers, these molecular interactions are critical. When used as a monomer or an additive in a resin, the dicyanophenoxy moiety's ability to engage in strong intermolecular interactions with the polymer matrix can enhance properties like thermal stability and mechanical strength. The compatibility of this compound with a polymer matrix will be heavily influenced by the balance of these intermolecular forces.
The table below provides a summary of the key intermolecular forces and their significance.
| Intermolecular Force | Description | Significance in Material Properties |
| Dipole-Dipole Interactions | Attraction between the permanent positive and negative poles of adjacent polar molecules. khanacademy.org | Influences molecular packing, solubility, and melting point. |
| π-π Stacking | Non-covalent attractive forces between aromatic rings. ecust.edu.cn | Contributes to crystal stability and can influence electronic properties. |
| London Dispersion Forces | Temporary attractive forces due to fluctuating electron clouds. youtube.com | Present in all molecules; significant for larger molecules. |
| Weak Hydrogen Bonds | C-H···O and C-H···N interactions. acs.org | Provide additional stabilization to the solid-state structure. |
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability
Future research must prioritize the development of greener, more efficient synthetic pathways. A key challenge is to replace traditional coupling agents with catalytic systems. This could involve exploring enzymatic catalysis or the use of novel organocatalysts that can be recycled and minimize waste. Furthermore, investigating alternative reaction conditions, such as microwave-assisted synthesis or solvent-free mechanochemical methods, could drastically reduce reaction times and energy consumption. researchgate.net The principles of green chemistry should guide the design of new routes, aiming for high yields and selectivity while minimizing the environmental footprint, a crucial step for any compound with potential for larger-scale use.
Advanced Characterization Techniques for Understanding Complex Assemblies
Initial characterization of Benzyl (B1604629) 4-(3,4-dicyanophenoxy)benzoate has successfully elucidated its solid-state structure through single-crystal X-ray diffraction. These studies have revealed a distinct U-shaped conformation, with the crystal packing stabilized by weak intermolecular C-H···O hydrogen bonds. researchgate.net This foundational understanding is critical, as the spatial arrangement of molecules dictates the properties of the bulk material.
However, to fully harness this compound for functional materials, research must employ more advanced characterization techniques to understand its behavior in different environments (e.g., in solution, as thin films, or in composite materials). Techniques such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) could provide invaluable insight into the self-assembly and aggregation behavior of the molecule and its derivatives in solution or in a polymer matrix. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can map intermolecular interactions in the solution state. These methods will be indispensable for understanding how molecular-level interactions translate to the macroscopic properties of materials derived from this compound.
Exploration of New Functional Materials Derived from the Compound
The true potential of Benzyl 4-(3,4-dicyanophenoxy)benzoate lies in its use as a sophisticated building block for new functional materials. The terminal dicyano groups are well-established precursors for the template synthesis of phthalocyanines, a class of highly stable and intensely colored macrocycles with extensive applications. researchgate.net A primary direction for future research is the synthesis of novel phthalocyanine (B1677752) complexes derived from this precursor. By varying the central metal atom in the phthalocyanine core, materials with tailored electronic, optical, and catalytic properties can be engineered for applications in chemical sensors, nonlinear optics, and photodynamic therapy.
Computational Design and Predictive Modeling for Structure-Property Relationships
The empirical, trial-and-error approach to materials discovery is time-consuming and resource-intensive. The next frontier of research on this compound and its derivatives will heavily rely on computational chemistry and predictive modeling. Methodologies like Density Functional Theory (DFT) can be used to predict the electronic structure, absorption spectra, and reactivity of the molecule and its derived phthalocyanines.
Moreover, advanced techniques such as Quantitative Structure-Property Relationship (QSPR) and Comparative Molecular Field Analysis (CoMFA) can establish robust models that correlate molecular structure with macroscopic properties. arabjchem.orgresearchgate.net For instance, these models could predict how different substituents on the aromatic rings influence the liquid crystalline phase behavior or the catalytic activity of a derived phthalocyanine. arabjchem.org Molecular dynamics (MD) simulations can provide a bottom-up understanding of self-assembly processes, predicting how individual molecules will organize into larger, functional architectures. This predictive power will enable the in silico design of novel materials with desired properties, guiding synthetic efforts and accelerating the development cycle. researchgate.net
Scalability of Synthesis for Industrial or Large-Scale Academic Applications
For this compound to transition from a laboratory curiosity to a widely used building block, the scalability of its synthesis is a critical hurdle. Current literature reports syntheses on the millimole-to-gram scale, which are sufficient for initial characterization but inadequate for broader applications. nih.govresearchgate.net The reliance on purification methods like silica (B1680970) gel column chromatography is a major bottleneck for large-scale production due to high solvent consumption and cost. nih.gov
Future research must address these scalability challenges head-on. This involves optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize side products, thereby simplifying purification. A significant advancement would be the development of a continuous flow synthesis process. Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for automated, high-throughput production. Adapting the synthesis to a flow reactor would represent a major step towards making this compound and its derivatives readily available for industrial research and development or for large-scale academic collaborations.
Q & A
Q. What are the optimized synthetic routes for Benzyl 4-(3,4-dicyanophenoxy)benzoate?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution or esterification. For example, reacting 4-hydroxy-3,4-dicyanophenol with benzyl 4-bromobenzoate under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended . Yield optimization may require adjusting stoichiometry, solvent polarity, or catalysts like DMAP.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). The dicyanophenoxy group shows nitrile peaks at ~110–120 ppm in ¹³C NMR .
- FT-IR : Confirm nitriles (C≡N stretch at ~2220–2260 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Look for molecular ion peaks ([M+H]⁺) matching the molecular weight (C₂₁H₁₃N₂O₃: 357.3 g/mol) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases. Stability tests (TGA/DSC) indicate decomposition above 200°C, suggesting handling below this threshold .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the dicyanophenoxy linkage?
- Methodological Answer : The dicyanophenoxy group likely forms via a two-step process: (1) nitration of 3,4-dihydroxybenzoate followed by cyanation using CuCN/KCN under Ullmann conditions, or (2) direct substitution of a halogenated precursor with cyanide ions. Computational studies (DFT) suggest the electron-withdrawing cyano groups activate the aromatic ring for nucleophilic attack .
Q. How can computational modeling predict the compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. For example, the electron-deficient dicyanophenoxy moiety may enhance charge-transfer interactions in supramolecular assemblies .
Q. How should contradictory biological activity data be resolved?
- Methodological Answer : Discrepancies in reported antimicrobial or enzyme-inhibition activities may arise from assay conditions (e.g., pH, solvent). Standardize protocols using:
- Positive controls (e.g., known inhibitors).
- Dose-response curves (IC₅₀/EC₅₀ determination).
- Solvent consistency (e.g., DMSO ≤1% v/v). Cross-validate with orthogonal assays (e.g., fluorescence vs. colorimetric) .
Q. What strategies improve solubility for in vitro studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
